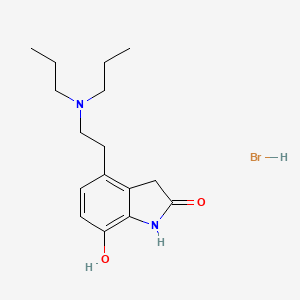
7-Hydroxy Ropinirole HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Ropinirole HBr is a derivative of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and restless legs syndrome . This compound is known for its high affinity for dopamine D2 receptors, which play a crucial role in its pharmacological effects .
Preparation Methods
The synthesis of 7-Hydroxy Ropinirole HBr involves the hydroxylation of ropinirole. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the use of formaldehyde under alkaline conditions to induce the hydroxylation reaction . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Hydroxy Ropinirole HBr undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
7-Hydroxy Ropinirole HBr has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy Ropinirole HBr is similar to that of ropinirole. It acts as a dopamine agonist, primarily targeting dopamine D2 receptors in the brain . By stimulating these receptors, it helps to alleviate symptoms of Parkinson’s disease and restless legs syndrome. The molecular pathways involved include the modulation of dopaminergic signaling, which is crucial for motor control and other neurological functions .
Comparison with Similar Compounds
7-Hydroxy Ropinirole HBr can be compared with other similar compounds, such as:
Ropinirole: The parent compound, which is also a dopamine agonist but lacks the hydroxyl group.
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Properties
CAS No. |
81654-57-1 |
|---|---|
Molecular Formula |
C16H25BrN2O2 |
Molecular Weight |
357.29 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C16H24N2O2.BrH/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16;/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20);1H |
InChI Key |
NWUPDFWWRYNPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















